molecular formula C8H11BO2 B151141 2-Ethylphenylboronic acid CAS No. 90002-36-1

2-Ethylphenylboronic acid

Cat. No.: B151141
CAS No.: 90002-36-1
M. Wt: 149.98 g/mol
InChI Key: QSSPYZOSTJDTTL-UHFFFAOYSA-N
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Description

2-Ethylphenylboronic acid is a useful research compound. Its molecular formula is C8H11BO2 and its molecular weight is 149.98 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Organic Synthesis

2-Ethylphenylboronic acid and its derivatives play a significant role as intermediates in organic synthesis. They are known for low toxicity, good thermal stability, and insensitivity to water and air, making them valuable in various synthetic processes. For instance, 4-(2-(diethylamino)ethyl)phenylboronic acid, an important derivative, is synthesized from 4-bromophenylacetic acid and shows promising prospects in this field (Zhang, 2015).

Amination-Reduction Reactions

Research has explored the reactivity of 2-formylphenylboronic acid derivatives towards secondary aromatic amines in amination-reduction reactions. These reactions enable efficient synthesis of 2-(arylaminomethyl)phenylboronic compounds, which are otherwise challenging to obtain. The first crystal structure of these aromatic amine derivatives was also determined (Adamczyk-Woźniak et al., 2011).

Electronics, Chemistry, Medicine, and Biology

Various alkyl-phenylboronic acids, including this compound, have widespread applications in electronics, chemistry, medicine, and biology. They are particularly significant in glucose sensors and as intermediates in medicinal compounds. Studies have focused on improving synthesis processes for these acids using methods like the Grignard reagent (Deng et al., 2009).

Bioorthogonal Coupling Reactions

This compound derivatives are used in bioorthogonal coupling reactions in neutral aqueous solutions. These reactions are essential for protein conjugation and are compatible with physiological conditions, demonstrating their potential in biological applications (Dilek et al., 2015).

Nanoparticle Synthesis

Phenylboronic acid-containing nanomaterials, including derivatives of this compound, have been synthesized for use in biomedical engineering due to their unique stimuli-responsive characteristics. These materials are promising for additional morphology-related effects in various applications (Hasegawa et al., 2015).

Antimicrobial Properties

Studies have shown that derivatives of 2-formylphenylboronic acids, including this compound, exhibit antimicrobial properties. These compounds have shown action against various microorganisms, indicating their potential as antibacterial agents (Adamczyk-Woźniak et al., 2020).

Hepatitis C Virus Inhibition

In the pharmaceutical industry, this compound derivatives have been used in the synthesis of prodrug inhibitors for hepatitis C virus, showcasing their importance in drug development (Mayes et al., 2014).

Tumor Targeting and Cancer Treatment

Phenylboronic acid-mediated tumor targeting with this compound derivatives has been investigated for enhancing siRNA delivery in the treatment of metastatic cancers. These studies highlight their potential in oncological applications (Fan et al., 2017).

Safety and Hazards

2-Ethylphenylboronic acid can cause skin and eye irritation . It is recommended to avoid contact with skin and eyes, avoid formation of dust and aerosols, and avoid exposure . In case of contact, it is advised to wash off with soap and plenty of water .

Future Directions

The future directions of 2-Ethylphenylboronic acid involve the synthesis of large libraries of boronic acid derivatives based on multiple chemistries and building blocks using acoustic dispensing technology . This approach paves the way to highly accelerated synthesis and miniaturized reaction scouting, allowing access to unprecedented boronic acid libraries .

Properties

IUPAC Name

(2-ethylphenyl)boronic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H11BO2/c1-2-7-5-3-4-6-8(7)9(10)11/h3-6,10-11H,2H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QSSPYZOSTJDTTL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=CC=CC=C1CC)(O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H11BO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60399321
Record name 2-Ethylphenylboronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60399321
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

149.98 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

90002-36-1
Record name 2-Ethylphenylboronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60399321
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-Ethylphenylboronic Acid (contains varying amounts of Anhydride)
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods

Procedure details

To a solution of 25 g (135 mmol) of 1-bromo-2-ethylbenzene in 280 mL of dry tetrahydrofuran, kept at −78° C. in an oven-dried 3 neck flask, was added slowly (keeping the temperature below −68° C.) 67.5 mL of 2.5N n-Butyl lithium in hexanes solution (169 mmol, 1.25 eq.). The reaction was stirred for an additional 1 h, and then 69 mL (405 mmol, 3 eq.) of triethylborate was added slowly, keeping the temperature below −68° C. The reaction was stirred for an additional 40 minutes and then the dry ice bath was removed, the reaction was allowed to warm up to room temperature, and then was poured into 300 mL of ice cold saturated ammonium chloride solution. 200 mL of ice cold ethyl acetate was added, and the mixture stirred for another 30 min. The layers were separated. The organic layer was washed with water, and brine. It was then dried over magnesium sulfate, and concentrated to give 19 g (92% yield) of product. The boronic acid was used without purification in the next step.
Quantity
25 g
Type
reactant
Reaction Step One
Quantity
67.5 mL
Type
reactant
Reaction Step Two
[Compound]
Name
hexanes
Quantity
169 mmol
Type
reactant
Reaction Step Three
Quantity
69 mL
Type
reactant
Reaction Step Four
Quantity
280 mL
Type
solvent
Reaction Step Five
Yield
92%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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